molecular formula C17H18FNO4S B2812947 N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide CAS No. 838870-38-5

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B2812947
CAS No.: 838870-38-5
M. Wt: 351.39
InChI Key: ZEDLOACTKSONRU-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic compound featuring a benzamide core substituted with a 2-fluoro group and a 5-methylfuran-2-ylmethyl moiety The presence of a 1,1-dioxothiolan ring adds to its structural uniqueness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The starting material, 2-fluorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 5-methylfuran-2-ylmethylamine to form the amide bond, yielding 2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide.

  • Introduction of the 1,1-Dioxothiolan Ring: : The thiolane ring is introduced via a nucleophilic substitution reaction. The benzamide derivative is treated with a suitable thiolane precursor under basic conditions, followed by oxidation using hydrogen peroxide to form the 1,1-dioxothiolan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxothiolan ring, potentially forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

  • Substitution: : The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. The presence of the benzamide core and the 1,1-dioxothiolan ring suggests possible activity against certain diseases, including cancer and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure may also make it useful in the design of catalysts or other functional materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The 1,1-dioxothiolan ring could play a role in binding to the active site of enzymes, while the benzamide moiety could interact with other parts of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-propan-2-yloxybenzamide
  • N-(1,1-dioxothiolan-3-yl)-3-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide

Uniqueness

Compared to similar compounds, N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide is unique due to the specific positioning of the fluorine atom and the 5-methylfuran-2-ylmethyl group. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-fluoro-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-12-6-7-14(23-12)10-19(13-8-9-24(21,22)11-13)17(20)15-4-2-3-5-16(15)18/h2-7,13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDLOACTKSONRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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